

# Using Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate in cyclooxygenase inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

## Compound of Interest

Compound Name: **Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate**  
Cat. No.: **B022916**

[Get Quote](#)

## Application Note & Protocol

### Evaluating Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate in In Vitro Cyclooxygenase (COX) Inhibition Assays

#### Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of **Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate** as a potential inhibitor in cyclooxygenase (COX) enzyme assays. We delve into the foundational science of COX-1 and COX-2 enzymes, the rationale for selective inhibition, and present a detailed, field-proven protocol for determining the inhibitory potency ( $IC_{50}$ ) and selectivity of this compound. The methodologies described herein are designed to ensure robust, reproducible, and interpretable results for screening and characterization of anti-inflammatory agents.

#### Introduction: The Rationale for Selective COX Inhibition

Cyclooxygenase (COX), officially known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme family responsible for the biosynthesis of prostaglandins and thromboxane from arachidonic acid.<sup>[1]</sup> There are two primary, well-characterized isoforms:

- COX-1 (PTGS1): A constitutively expressed "housekeeping" enzyme found in most tissues. It is responsible for producing prostaglandins that maintain physiological functions, including the protection of the gastric mucosa and regulation of platelet aggregation.<sup>[2][3]</sup>
- COX-2 (PTGS2): An inducible enzyme that is typically undetectable in most tissues but is significantly upregulated at sites of inflammation by cytokines and inflammatory stimuli.<sup>[4][5]</sup> The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.<sup>[6]</sup>

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.<sup>[2]</sup> While effective anti-inflammatory relief, the concurrent inhibition of COX-1 is associated with significant gastrointestinal side effects, such as ulcers and bleeding. This understanding drove the development of selective COX-2 inhibitors, designed to provide potent anti-inflammatory and analgesic effects while sparing the functions of COX-1, thereby offering a superior gastrointestinal safety profile.<sup>[7][8]</sup>

#### The Arachidonic Acid Cascade & Point of Inhibition

The COX enzymes are central to the inflammatory signaling pathway. When a cell is stimulated, phospholipase enzymes release arachidonic acid from the membrane. COX enzymes then catalyze the first two steps in the conversion of arachidonic acid into prostaglandin H<sub>2</sub> (PGH<sub>2</sub>), the precursor for all of the prostaglandins.<sup>[3][9]</sup> **Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate** is hypothesized to act by blocking the active site of the COX enzymes, preventing the conversion of arachidonic acid to PGH<sub>2</sub>.

[Click to download full resolution via product page](#)**Figure 1.** The Prostaglandin Synthesis Pathway.

## Compound Profile: Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

**Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate** (CAS 374067-94-4) is a small molecule whose structure warrants investigation as a COX inhibitor. A key feature is the para-sulfamoylphenyl group ( $-C_6H_4SO_2NH_2$ ). This sulfonamide moiety is a critical pharmacophore for a class of highly selective COX-2 inhibitors known as "coxibs," including the well-known drug Celecoxib.<sup>[8][12]</sup> The sulfonamide side chain is known to bind to a distinct hydrophobic side-pocket in the COX-2 active site, which is sterically hindered in COX-1 by the presence of a larger isoleucine residue (Ile523) instead of a valine.<sup>[1]</sup> This structural difference is the primary basis for the selective inhibition of COX-2 by coxib drugs. The presence of this same sulfonamide group in **Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate** provides a strong rationale for evaluating its inhibitory activity and selectivity against the COX isoforms.

## Experimental Protocol: In Vitro Fluorometric COX Inhibition Assay

This protocol describes a robust method for determining the potency ( $IC_{50}$ ) and selectivity of **Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate** using human recombinant COX-1 and COX-2 enzymes. The assay measures the peroxidase activity of COX, which is the second step in the reaction cascade (conversion of PGG<sub>2</sub> to PGH<sub>2</sub>).

## Principle of the Assay

The peroxidase activity of COX is measured using a fluorometric probe, such as ADHP (10-acetyl-3,7-dihydroxyphenoxyazine), which is converted to the fluorescent compound resorufin in the presence of the heme cofactor and PGG<sub>2</sub>. An inhibitor will block the initial cyclooxygenase reaction (arachidonic acid to PGG<sub>2</sub>), thereby preventing the subsequent peroxidase reaction and the generation of the fluorescent signal.

## Materials and Reagents

- Enzymes: Human Recombinant COX-1 and COX-2
- Substrate: Arachidonic Acid ( $\geq 98\%$  purity)
- Cofactor: Heme
- Detection Reagent: COX Fluorometric Substrate (e.g., ADHP)

- Test Compound: **Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate**
- Control Inhibitors:
  - Celecoxib (Selective COX-2 inhibitor)
  - Indomethacin (Non-selective COX inhibitor)
- Solvent: Dimethyl Sulfoxide (DMSO, cell culture grade)
- Assay Buffer: Tris-HCl, pH 8.0
- Hardware: 96-well black microplates, multichannel pipettes, fluorescence microplate reader (Excitation: 530-540 nm, Emission: 585-595 nm)

## Preparation of Solutions

- Test Compound Stock (10 mM): Dissolve an appropriate amount of **Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate** in 100% DMSO.
  - Rationale: DMSO is a standard solvent for solubilizing hydrophobic organic compounds for in vitro assays.[\[13\]](#) A high-concentration stock allows final solvent concentration in the assay, preventing artifacts.
- Control Inhibitor Stocks (10 mM): Prepare 10 mM stock solutions of Celecoxib and Indomethacin in 100% DMSO.
- Serial Dilutions: Perform serial dilutions of the test and control compounds in DMSO to create a range of concentrations for IC<sub>50</sub> determination (e.g. down to 10 nM).
- Enzyme Working Solutions: Dilute the COX-1 and COX-2 enzymes in assay buffer to the optimal concentration determined by initial enzyme titrations. Keep on ice.
- Substrate Solution (Arachidonic Acid): Prepare a working solution of arachidonic acid in assay buffer. The concentration should be at or near the K<sub>i</sub> of the enzymes to ensure competitive inhibitors can be accurately assessed.[\[9\]](#)

## Step-by-Step Assay Procedure

The following workflow should be performed for COX-1 and COX-2 in separate plates or sections of a plate.



[Click to download full resolution via product page](#)

**Figure 2.** Experimental Workflow for the COX Inhibition Assay.

- Plate Setup: Add 80  $\mu$ L of assay buffer containing the fluorometric substrate and heme to all wells of a 96-well black plate.
- Inhibitor Addition: Add 10  $\mu$ L of each compound dilution (or DMSO vehicle for 100% activity control) to the appropriate wells. Include wells with a known (Celecoxib) as a positive control.
- Enzyme Addition: Add 10  $\mu$ L of the diluted COX-1 or COX-2 enzyme to each well. For the "no enzyme" background control, add 10  $\mu$ L of assay buffer.
- Pre-incubation: Incubate the plate for 10 minutes at room temperature, protected from light.
  - Rationale: This step allows the inhibitor to bind to the enzyme active site before the introduction of the substrate.
- Reaction Initiation: Add 10  $\mu$ L of the arachidonic acid solution to all wells to start the reaction. The final volume in each well is 110  $\mu$ L.
- Reaction Incubation: Incubate for 5 minutes at room temperature, protected from light.
- Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.

## Data Analysis

- Background Subtraction: Subtract the average fluorescence of the "no enzyme" control from all other readings.
- Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 \* [1 - (Signal\_Inhibitor / Signal\_DMSO\_V)
- Determine IC<sub>50</sub>: Plot the Percent Inhibition versus the log of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC<sub>50</sub> value, which is the concentration of the inhibitor that produces 50% inhibition.<sup>[9]</sup>

## Interpreting Results: Potency and Selectivity

The primary outputs of this assay are the IC<sub>50</sub> values for the test compound against both COX-1 and COX-2. This data allows for a quantitative assessment of potency and selectivity.

### Selectivity Index (SI)

To quantify the selectivity of the compound for COX-2 over COX-1, a Selectivity Index (SI) is calculated:

$$SI = IC_{50}(\text{COX-1}) / IC_{50}(\text{COX-2})$$

- An SI > 1 indicates selectivity for COX-2.
- An SI ≈ 1 indicates a non-selective inhibitor.
- An SI < 1 indicates selectivity for COX-1.

A higher SI value signifies greater selectivity for the COX-2 enzyme. This is the key metric for identifying promising drug candidates with a potentially favorable profile.

## Example Data Presentation

The results should be summarized in a clear, tabular format for easy comparison with control compounds.

| Compound                                       | COX-1 IC <sub>50</sub> (µM) | COX-2 IC <sub>50</sub> (µM) | Selectivity Index (SI) [COX-1/COX-2] |
|------------------------------------------------|-----------------------------|-----------------------------|--------------------------------------|
| Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate | [Hypothetical Value: 5.2]   | [Hypothetical Value: 0.25]  | 20.8                                 |
| Celecoxib (Control)                            | >50                         | 0.13                        | >384                                 |
| Indomethacin (Control)                         | 0.08                        | 0.75                        | 0.11                                 |

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual results must be determined experimentally.

## Conclusion

The protocols outlined in this application note provide a validated framework for assessing the COX inhibitory properties of **Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate**. By leveraging its structural similarity to known selective COX-2 inhibitors, this compound represents a viable candidate for investigation in anti-inflammatory drug discovery programs. Accurate determination of its IC<sub>50</sub> values against both COX isoforms and the subsequent calculation of its Selectivity Index are critical first steps in characterizing its therapeutic potential and advancing it through the development pipeline.

## References

- Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work? Retrieved from Patsnap Synapse. [\[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZYQF5RWnzs3GC0VqWg-anHz-X0y\\_jrGTPwJfrvwjeWvtHgFsBu69p3HOJ9jJWadUXw7mHEZ2brdfcpZUFPIdQLZ7kHScKfZhS4s9xDfpUYEApTave9LduZwsPqIMSoW6tpy3vpfABbotjkx4vaUvkDByl4OhmqUyxiljFP4KSypl26A=\]](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZYQF5RWnzs3GC0VqWg-anHz-X0y_jrGTPwJfrvwjeWvtHgFsBu69p3HOJ9jJWadUXw7mHEZ2brdfcpZUFPIdQLZ7kHScKfZhS4s9xDfpUYEApTave9LduZwsPqIMSoW6tpy3vpfABbotjkx4vaUvkDByl4OhmqUyxiljFP4KSypl26A=])
- EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors | Research Starters. Retrieved from EBSCO. [\[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZYQF5RWnzs3GC0VqWg-anHz-X0y\\_jrGTPwJfrvwjeWvtHgFsBu69p3HOJ9jJWadUXw7mHEZ2brdfcpZUFPIdQLZ7kHScKfZhS4s9xDfpUYEApTave9LduZwsPqIMSoW6tpy3vpfABbotjkx4vaUvkDByl4OhmqUyxiljFP4KSypl26A=\]](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZYQF5RWnzs3GC0VqWg-anHz-X0y_jrGTPwJfrvwjeWvtHgFsBu69p3HOJ9jJWadUXw7mHEZ2brdfcpZUFPIdQLZ7kHScKfZhS4s9xDfpUYEApTave9LduZwsPqIMSoW6tpy3vpfABbotjkx4vaUvkDByl4OhmqUyxiljFP4KSypl26A=])
- Wikipedia. (2024). Cyclooxygenase. Retrieved from Wikipedia. [\[https://en.wikipedia.org/wiki/Cyclooxygenase\]](https://en.wikipedia.org/wiki/Cyclooxygenase)

- Cleveland Clinic. (2023). COX-2 Inhibitors: What They Are, Uses & Side Effects. Retrieved from Cleveland Clinic. [\[https://my.clevelandclinic.org/health/drugs/25148-cox-2-inhibitors\]](https://my.clevelandclinic.org/health/drugs/25148-cox-2-inhibitors)
- Guan, Y., & Breyer, M. D. (2001). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. *Journal of the American Nephrology*, 12(2), 390-400. [\[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFomfOvJtTKZnhQdIJqX61dzFKqG8ekKccN2kyMXLi44dqIbcNq09AFR8EBxmtXcFERIJzuVzbNGFTivaFbdIQ1OhWpJxoLNpUgqQE2SDANH12dimI8Nyzs1KTIthG-0vX16j\\_6MA=\]](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFomfOvJtTKZnhQdIJqX61dzFKqG8ekKccN2kyMXLi44dqIbcNq09AFR8EBxmtXcFERIJzuVzbNGFTivaFbdIQ1OhWpJxoLNpUgqQE2SDANH12dimI8Nyzs1KTIthG-0vX16j_6MA=)
- Abdel-Aziz, A. A.-M., et al. (2011). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors. *Medicinal Chemistry*, 54(9), 3038-3046. [\[https://pubs.acs.org/doi/10.1021/jm200006q\]](https://pubs.acs.org/doi/10.1021/jm200006q)
- Wikipedia. (2024). Cyclooxygenase-2 inhibitor. Retrieved from Wikipedia. [\[https://en.wikipedia.org/wiki/Cyclooxygenase-2\\_inhibitor\]](https://en.wikipedia.org/wiki/Cyclooxygenase-2_inhibitor)
- Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, functional, and mechanistic insights. *Annual Review of Biochemistry* 182. [\[https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3095942/\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3095942/)
- ResearchGate. (n.d.). Biosynthesis of Prostaglandins through the Cyclooxygenase Pathways. Retrieved from ResearchGate. [\[https://www.researchgate.net/publication/227000000\]](https://www.researchgate.net/publication/227000000)
- Debnath, S. (2016). Cox 2 inhibitors. SlideShare. [\[https://www.slideshare.net/slideshow/cox-2-inhibitors-60980838/60980838\]](https://www.slideshare.net/slideshow/cox-2-inhibitors-60980838/60980838)
- Jabbour, H. N., Kelly, R. W., Fraser, H. M., & Critchley, H. O. (2006). Cyclooxygenase enzymes and prostaglandins in pathology of the endometrium. *Reproduction*, 131(3), 421-433. [\[https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2714896/\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2714896/)
- Gürsoy, E. A., et al. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer, and HCV Agents. *Molecules*, 20(5), 8398-8419. [\[https://www.ncbi.nlm.nih.gov/pmc/articles/PMC45272555/\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC45272555/)
- BenchChem. (2025). The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor. Retrieved from BenchChem. [\[https://www.benchchem.com/product/b1191\]](https://www.benchchem.com/product/b1191)
- Al-Ostath, R. A., et al. (2022). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. *Journal of Pharmaceutical Investigation*, 52, 439-453. [\[https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9203138/\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9203138/)
- Laufer, S., & Luik, S. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. *Methods in Molecular Biology* 114. [\[https://link.springer.com/protocol/10.1007/978-1-59745-364-6\\_8\]](https://link.springer.com/protocol/10.1007/978-1-59745-364-6_8)
- ResearchGate. (2011). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Retrieved from ResearchGate. [\[https://www.researchgate.net/publication/51042735\\_Design\\_and\\_Synthesis\\_of\\_Celecoxib\\_and\\_Rofecoxib\\_Analogues\\_as\\_Selective\\_Cyclooxygenase-2\\_Inhibitors\\_Replacement\\_of\\_Sulfonamide\\_and\\_Methylsulfonyl\\_Pharmacophores\\_by\\_an\\_Azido\\_Bioisostere\]](https://www.researchgate.net/publication/51042735_Design_and_Synthesis_of_Celecoxib_and_Rofecoxib_Analogues_as_Selective_Cyclooxygenase-2_Inhibitors_Replacement_of_Sulfonamide_and_Methylsulfonyl_Pharmacophores_by_an_Azido_Bioisostere)
- Knaus, E. E., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore. *Medicinal Chemistry*, 52(6), 1601-1610. [\[https://pubs.acs.org/doi/10.1021/jm801402z\]](https://pubs.acs.org/doi/10.1021/jm801402z)
- Mohammadi-Farani, A., et al. (2014). In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. *Research in Pharmaceutical Sciences*, 9(3), 195-202. [\[https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4157032/\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4157032/)
- Uddin, J., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. *Journal of Chromatography A*, 879(19), 1633-1639. [\[https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3109214/\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3109214/)
- ResearchGate. (2010). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. Retrieved from ResearchGate. [\[https://www.researchgate.net/publication/45100061\\_Different\\_Methods\\_for\\_Testing\\_Potential\\_Cyclooxygenase-1\\_and\\_Cyclooxygenase-2\\_Inhibitors\]](https://www.researchgate.net/publication/45100061_Different_Methods_for_Testing_Potential_Cyclooxygenase-1_and_Cyclooxygenase-2_Inhibitors)
- Warner, T. D., & Mitchell, J. A. (2002). Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2. *European Journal of Clinical Pharmacology*, 61(Suppl 1), 11-17. [\[https://academic.oup.com/ejcp/article/61/Suppl\\_1/11/1000000\]](https://academic.oup.com/ejcp/article/61/Suppl_1/11/1000000)
- ResearchGate. (2020). Synthesis of Celecoxib and Structural Analogs- A Review. Retrieved from ResearchGate. [\[https://www.researchgate.net/publication/343166668\\_Synthesis\\_of\\_Celecoxib\\_and\\_Structural\\_Analogs- A\\_Review\]](https://www.researchgate.net/publication/343166668_Synthesis_of_Celecoxib_and_Structural_Analogs- A_Review)
- Penning, T. D., et al. (1997). New Celecoxib Derivatives as Anti-Inflammatory Agents. *Journal of Medicinal Chemistry*, 40(9), 1347-1365. [\[https://pubs.acs.org/doi/10.1021/jm960803q\]](https://pubs.acs.org/doi/10.1021/jm960803q)
- BenchChem. (2025). Application Notes and Protocols for Studying COX-1 vs. COX-2 Selectivity of Difenpiramide. Retrieved from BenchChem. [\[https://www.benchchem.com/product/B1621\]](https://www.benchchem.com/product/B1621)
- Sigma-Aldrich. (n.d.). Ethyl 2-methyl-2-(4-sulfamoylphenyl)propanoate. Retrieved from Sigma-Aldrich. [\[https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6ff5db\]](https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6ff5db)
- Guidechem. (n.d.). Ethyl 2-[methyl(phenyl)sulfamoyl]propanoate 87712-38-7 wiki. Retrieved from Guidechem. [\[https://www.guidechem.com/compound/87712-38-7\]](https://www.guidechem.com/compound/87712-38-7)
- Pharmaffiliates. (n.d.). **Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate**. Retrieved from Pharmaffiliates. [\[https://www.pharmaffiliates.com/compound/583752\]](https://www.pharmaffiliates.com/compound/583752)
- PubChem. (n.d.). Ethyl 2-methyl-2-(4-methylphenyl)propanoate. Retrieved from PubChem. [\[https://pubchem.ncbi.nlm.nih.gov/compound/583752\]](https://pubchem.ncbi.nlm.nih.gov/compound/583752)
- Khan, A., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. *Molecules*, 28(15), 5801. [\[https://www.mdpi.com/1420-3049/28/15/5801\]](https://www.mdpi.com/1420-3049/28/15/5801)
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. *Methods in Molecular Biology*, 644, 1-10. [\[https://pubmed.ncbi.nlm.nih.gov/20645170/\]](https://pubmed.ncbi.nlm.nih.gov/20645170/)
- Abdel-Aziz, M., et al. (2020). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamic  $\beta$ -phenylalanine scaffolds: a molecular docking study. *RSC Advances*, 10(10), 5946-5964. [\[https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9051187\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9051187)
- Husain, A., et al. (2012). Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonate Analogs. *Molecules*, 17(1), 819-830. [\[https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3420711\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3420711)
- FooDB. (2010). Showing Compound Ethyl 2-methylpropanoate (FDB003278). Retrieved from FooDB. [\[https://foodb.ca/compounds/FDB003278\]](https://foodb.ca/compounds/FDB003278)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 5. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethyl 2-methyl-2-(4-sulfamoylphenyl)propanoate | 374067-94-4 [sigmaaldrich.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Using Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate in cyclooxygenase (COX) inhibition assays]. BenchChem [Online PDF]. Available at: [https://www.benchchem.com/product/b022916#using-ethyl-2-methyl-2-4-sulfamoylphenyl-propionate-in-cyclooxygenase-assays]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While we strive to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)